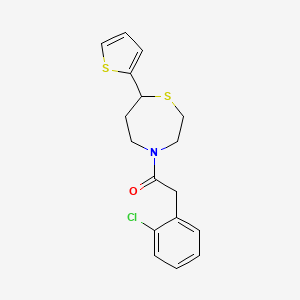
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazepane derivatives and has been found to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a significant role in the development and progression of several B-cell malignancies. TAK-659 has been investigated for its potential use in the treatment of various B-cell-related disorders, including lymphomas and leukemias.
作用机制
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a potent inhibitor of BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a significant role in the development and progression of several B-cell malignancies. By inhibiting BTK, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been found to exhibit potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including ITK and TEC kinase, which are involved in T-cell receptor signaling. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been shown to induce apoptosis in B-cell malignancies and inhibit tumor growth in preclinical models of CLL, MCL, and DLBCL.
实验室实验的优点和局限性
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several advantages as a potential therapeutic agent for B-cell-related disorders. It exhibits potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including ITK and TEC kinase, which are involved in T-cell receptor signaling. However, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has some limitations as well. It has been found to exhibit off-target effects on other kinases, which may limit its use as a single-agent therapy. Additionally, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.
未来方向
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. One potential direction is to investigate its use in combination with other therapeutic agents, such as monoclonal antibodies or other kinase inhibitors. Combination therapy may enhance the efficacy of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone and reduce the risk of off-target effects. Another potential direction is to investigate the use of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in other B-cell-related disorders, such as autoimmune diseases or transplant rejection. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in clinical settings.
合成方法
The synthesis of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves a multi-step process that starts with the reaction of 2-chloroacetophenone with thiophene-2-carboxylic acid to form an intermediate product. The intermediate is then reacted with thiosemicarbazide to form the thiazepane ring, and the resulting compound is further treated with acetic anhydride to obtain the final product. The synthesis of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学研究应用
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various B-cell-related disorders. Preclinical studies have demonstrated that 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone exhibits potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been investigated for its potential use in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and other B-cell malignancies.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-14-5-2-1-4-13(14)12-17(20)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIDSYZMLROHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2907572.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2907574.png)
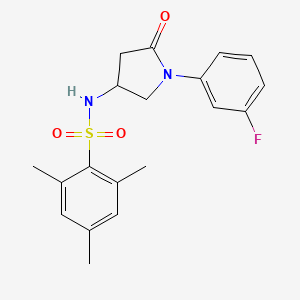

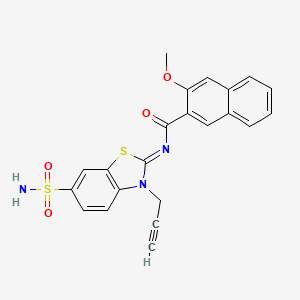
methanone](/img/structure/B2907579.png)
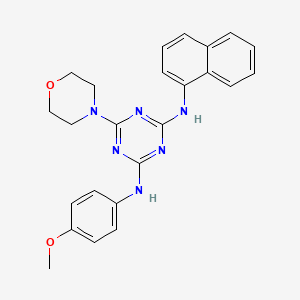
![{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B2907581.png)
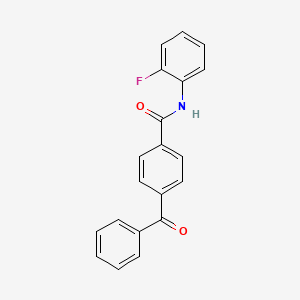
![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)